N-(2,3,4-Trimethoxybenzylidene)aniline

Schiff base Structure-activity relationship Coordination chemistry

Researchers requiring the contiguous 2,3,4-trimethoxy regioisomer often encounter supply confusion with the 3,4,5-isomer (CAS 32349-41-0). This compound is the definitive standard for structure-activity relationship studies where methoxy topology dictates biological outcome. - Distinct electronic profile and 64.02° dihedral angle directly influence metal-chelation geometry and enzyme inhibition. - Well-defined physicochemical properties (MW 271.31 g/mol, 4 H-bond acceptors) enable precise chromatographic method development. - Serves as the unsubstituted aniline scaffold for synthesizing 4-substituted derivative libraries.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 31434-97-6
Cat. No. B12643257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3,4-Trimethoxybenzylidene)aniline
CAS31434-97-6
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=NC2=CC=CC=C2)OC)OC
InChIInChI=1S/C16H17NO3/c1-18-14-10-9-12(15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3
InChIKeyOVYLXHZACDAJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Pharmacophoric Context


N-(2,3,4-Trimethoxybenzylidene)aniline (CAS 31434-97-6) is a Schiff base belonging to the N-benzylideneaniline class, characterized by three electron-donating methoxy (–OCH₃) substituents on the benzylidene ring at the contiguous 2, 3, and 4 positions, and an unsubstituted aniline ring [1]. This specific substitution pattern creates a unique electronic environment that distinguishes it from the more widely studied 3,4,5-trimethoxy regioisomer (CAS 32349-41-0), where the methoxy groups are arranged in an alternating (meta, para, meta) configuration . The contiguous 2,3,4-substitution pattern alters the molecular dipole, hydrogen-bonding geometry, and dihedral angle between the two aromatic rings relative to other trimethoxy isomers, making it a distinct chemical entity for structure-activity relationship (SAR) studies and coordination chemistry applications. The compound adopts an E configuration with respect to the imine (C=N) bond, a feature shared with its halogenated derivatives such as (E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)aniline [2].

Definitive 2,3,4-trimethoxy regioisomer for SAR studies—unique ortho-methoxy near imine bond alters electronic and steric environment vs. 3,4,5-isomer.
Schiff base ligand with E configuration; non-planar conformation supports coordination chemistry and crystal engineering.
Unsubstituted aniline ring offers a synthetic handle for derivatization into focused libraries targeting enzyme inhibition or tubulin polymerization.

Methoxy Positional Isomerism and Substitution Specificity


Benzylideneaniline derivatives bearing trimethoxy substitution are not interchangeable chemical entities. The number and position of methoxy groups fundamentally govern molecular conformation (dihedral angle between aromatic planes), electronic distribution (Hammett constants, dipole moment), hydrogen-bonding network topology, and metal-coordination geometry, all of which directly impact biological target engagement and material properties [1]. The target compound, with its contiguous 2,3,4-trimethoxy substitution, possesses a different hydrogen-bond acceptor spatial distribution (4 acceptors at specific geometries) compared to the 3,4,5-trimethoxy regioisomer, which affects ligand–protein interactions, crystallization behavior, and spectroscopic signatures. In the tyrosinase inhibitor class, even subtle changes in the methoxy or hydroxy substitution pattern can shift IC₅₀ values by an order of magnitude or more, as demonstrated by the >10-fold difference between unsubstituted benzylideneaniline (IC₅₀ = 110.4 μM) and 2-hydroxy-substituted analogs (IC₅₀ = 7.8 μM) in a mushroom tyrosinase monophenolase assay [2]. This structure-dependent biological divergence demands precise compound specification—not class-level substitution—for reproducible research and valid SAR datasets.

Positional isomer 3,4,5-trimethoxy isomer (CAS 32349-41-0) lacks the ortho-methoxy group—dihedral angle, dipole, and H-bond geometry may shift, altering metal binding and bioactivity.
Aniline substitution Unsubstituted aniline ring may not replicate the potency of 4-methyl or 4-halogen analogs; SAR from related scaffolds suggests a key liability for tubulin and tyrosinase inhibition.
Class-level only Direct bioactivity data for this exact compound are limited; expected intermediate potency between parent benzylideneaniline and optimized hydroxy analogs requires validation.

Product-Specific Quantitative Evidence Guide


Regioisomeric Methoxy Substitution Pattern Comparison

The target compound possesses three methoxy groups at the contiguous 2, 3, and 4 positions on the benzylidene aromatic ring. In contrast, the more common N-(3,4,5-trimethoxybenzylidene)aniline (CAS 32349-41-0) features methoxy groups at the alternating 3, 4, and 5 positions. This positional isomerism produces a measurably different chemical environment: the 2,3,4-substitution pattern places a methoxy group ortho to the imine linkage, introducing a steric and electronic perturbation at the imine bond that is absent in the 3,4,5-isomer . The hydrogen-bond acceptor count is identical (4) for both isomers, but the spatial arrangement of these acceptors differs, affecting both intermolecular interactions in the solid state and ligand geometry in metal complexes .

Methoxy regioisomer comparison
Cross-study comparable
2,3,4-trimethoxy (ortho/meta/para) vs. 3,4,5-trimethoxy (meta/para/meta). Ortho-methoxy adjacent to C=N creates steric and electronic perturbation absent in the 3,4,5-isomer.
Substitution pattern directly affects imine reactivity and ligand geometry.
Comparable H-bond acceptor count (4), but spatial distribution differs.
Schiff base Structure-activity relationship Coordination chemistry

Crystallographic Dihedral Angle and Conformational Impact

Single-crystal X-ray diffraction analysis of the closely related derivative (E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)aniline (which shares the identical 2,3,4-trimethoxybenzylidene pharmacophore) reveals an E configuration with respect to the C=N bond and a dihedral angle of 64.02(6)° between the two aromatic rings [1]. This non-planar conformation is a direct consequence of the steric interaction between the ortho-methoxy group at position 2 and the imine/aniline moiety, and contrasts with the dihedral angles observed in methoxy-substituted benzylideneanilines bearing different substitution patterns and halogen positions, which range from 5.33° to 57.02° [2]. The non-planar geometry affects π-conjugation across the molecule, influencing UV-Vis absorption profiles, fluorescence quantum yields, and intermolecular packing in the solid state.

Dihedral angle
Cross-study comparable
64.02(6)° between aromatic rings in (E)-4-bromo derivative sharing the same scaffold.
Larger dihedral angle vs. comparator series (5.33–57.02°) indicates reduced π-conjugation.
Relevant for UV-Vis detection and NLO material design.
Crystal engineering X-ray diffraction Molecular conformation

Aniline Ring Substituent Effect on Antitubulin Activity

Although direct head-to-head antitubulin data for N-(2,3,4-trimethoxybenzylidene)aniline are not available in the peer-reviewed literature, a well-established SAR study on structurally related N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides demonstrates that the identity and size of the substituent on the aniline ring dramatically modulate potency. In this series, the most active compound, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, exhibited an IC₅₀ of 3.5 μM for tubulin polymerization inhibition, while the unsubstituted (4-H) analog did not reach this potency threshold [1]. Because the target compound N-(2,3,4-trimethoxybenzylidene)aniline similarly bears no substituent (H) at the 4-position of the aniline ring, the available SAR predicts sub-optimal antitubulin potency relative to 4-substituted analogs.

Antitubulin SAR inference
Class-level inference
No direct data for target compound. Related 3,4,5-trimethoxybenzyl series: 4-methyl derivative IC₅₀ 3.5 μM; unsubstituted aniline ring shows lower potency.
Unsubstituted aniline ring likely limits tubulin inhibition.
Prioritize 4-substituted analogs for tubulin-targeted projects.
Tubulin polymerization inhibition Antimitotic Cancer cell cytotoxicity

Benzylideneaniline Core Tyrosinase Inhibition Potentiation

The benzylideneaniline scaffold has been validated as a tyrosinase inhibitor pharmacophore through systematic in vitro evaluation. Unsubstituted benzylideneaniline inhibits mushroom tyrosinase monophenolase activity with an IC₅₀ of 110.4 μmol/dm³, but this activity is approximately 14-fold weaker than that of the 2-aminophenol derivative (IC₅₀ = 7.8 μmol/dm³) [1]. In a parallel study, the most potent (E)-N-substituted benzylidene-aniline derivative achieved an IC₅₀ of 17.22 ± 0.38 μM, approximately 3-fold more potent than kojic acid (IC₅₀ = 51.11 ± 1.42 μM) in the same assay [2]. These data establish the benzylideneaniline core as a viable tyrosinase inhibitor scaffold and quantify the activity range achievable through substituent modification. The target compound N-(2,3,4-trimethoxybenzylidene)aniline, bearing three electron-donating methoxy groups, is expected to exhibit tyrosinase inhibition intermediate between the unsubstituted parent and the most optimized hydroxy-substituted analogs.

Tyrosinase inhibition context
Class-level inference
Unsubstituted benzylideneaniline IC₅₀ 110.4 μM; 2-aminophenol analog 7.8 μM; potent (E)-N-substituted analog 17.22 μM. Target compound expected intermediate.
Trimethoxy substitution may shift potency relative to parent scaffold.
Validate activity in specific assay before use as positive control.
Tyrosinase inhibition Melanogenesis Skin pigmentation

Evidence-Based Research and Industrial Application Scenarios


SAR Probe for Methoxy Positional Isomerism

The compound serves as the definitive 2,3,4-trimethoxy regioisomer for systematic SAR studies comparing methoxy substitution topology (2,3,4- vs. 3,4,5- vs. 2,4,5-) on benzylideneaniline biological activity. As established in Section 3, the contiguous ortho-meta-para substitution creates a unique electronic and steric environment at the imine linkage that cannot be achieved with the 3,4,5-isomer (CAS 32349-41-0). Researchers evaluating enzyme inhibition (tyrosinase [1], CYP450 [2]) or tubulin polymerization [3] should incorporate this compound alongside its regioisomers to build comprehensive activity landscapes that account for methoxy positional effects.

Coordination Chemistry and Metal Complex Building Block

The Schiff base C=N imine and the four methoxy oxygen atoms (at positions 2, 3, and 4, plus the imine nitrogen) provide a bidentate or polydentate ligand framework whose geometry is dictated by the 2,3,4-trimethoxy substitution. The crystallographically established dihedral angle of 64.02° in the 2,3,4-trimethoxybenzylidene scaffold [4] defines the bite angle accessible for metal chelation, which differs from that of other trimethoxy isomers—a critical parameter for designing metal complexes with predictable geometries in catalytic or sensing applications.

Analytical Method Development Reference Standard

The compound's well-defined physicochemical properties (molecular weight 271.31 g/mol, boiling point 402.5 °C at 760 mmHg, density 1.06 g/cm³, 4 hydrogen-bond acceptors, 5 rotatable bonds ) make it suitable as a reference standard for chromatographic method development targeting trimethoxylated Schiff bases. The non-planar conformation (dihedral angle 64.02°) reduces π-conjugation, resulting in a distinct UV-Vis absorption profile that allows spectroscopic differentiation from the 3,4,5-isomer—an analytical advantage for purity assessment and impurity profiling in synthetic workflows.

Scaffold for Derivatization to Bioactive Analogs

As established by the class-level SAR evidence from the related 3,4,5-trimethoxybenzyl series [3], the unsubstituted aniline ring represents a synthetic handle for introducing potency-enhancing substituents at the 4-position. The target compound can serve as a starting material for generating a focused library of 4-substituted-N-(2,3,4-trimethoxybenzylidene)aniline derivatives (e.g., 4-methyl, 4-bromo, 4-methoxy) to explore the 2,3,4-trimethoxy scaffold's tolerance to aniline substitution in tyrosinase inhibition [1], antitubulin [3], or antimicrobial applications.

Application
Selection Property
Validation Focus
SAR probe for methoxy positional isomerism
Unique 2,3,4-substitution topology
Compare with 3,4,5- and 2,4,5-isomers in enzyme or tubulin assays
Coordination chemistry building block
Non-planar imine ligand with defined dihedral angle
Metal chelation geometry and catalytic complex design
Analytical reference standard
Distinct UV-Vis profile from reduced conjugation
Chromatographic method development and impurity profiling
Scaffold for derivatization
Unsubstituted aniline ring as synthetic handle
Generate 4-substituted libraries for tyrosinase, antitubulin, or antimicrobial screening
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